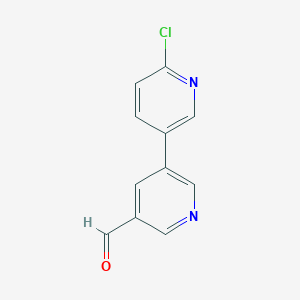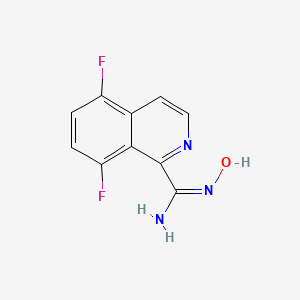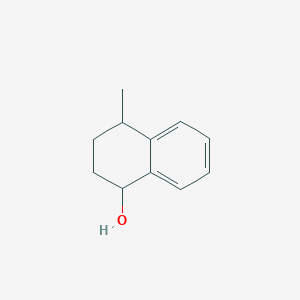
4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a methyl group on the tetrahydronaphthalene ring
準備方法
The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol. One common method is catalytic hydrogenation, where naphthol is reacted with hydrogen gas in the presence of a suitable catalyst under specific conditions . This process results in the formation of the desired tetrahydronaphthalen-1-ol derivative.
Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation, ensuring high yield and purity of the final product.
化学反応の分析
4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has a similar structure but differs in the position of the methyl group.
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the methyl group, which can influence its chemical properties and reactivity.
1-Naphthol: The parent compound without hydrogenation, which has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3 |
InChIキー |
RNJRKHAGSISOGT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


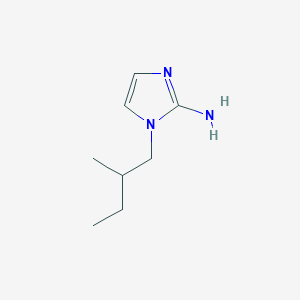
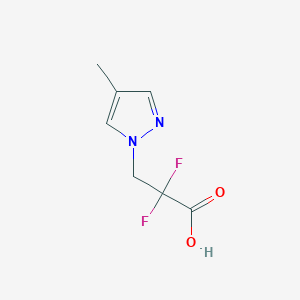
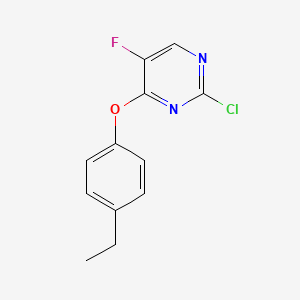
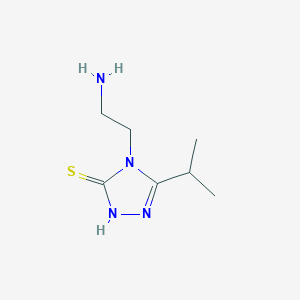
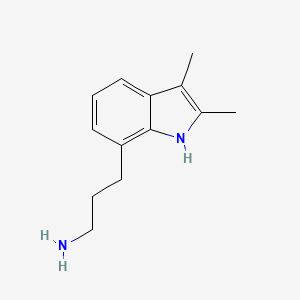
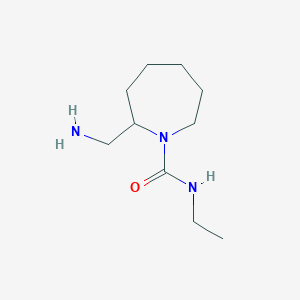
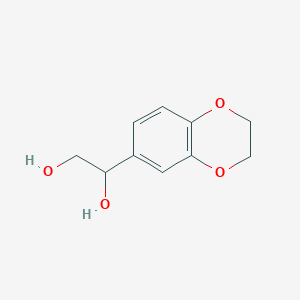

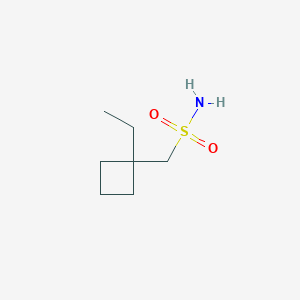
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
